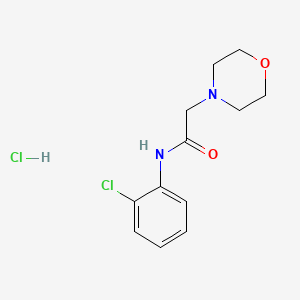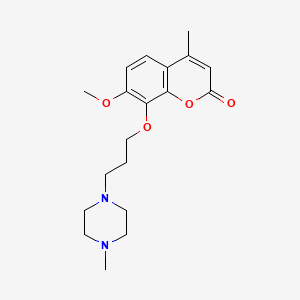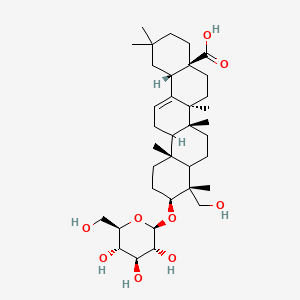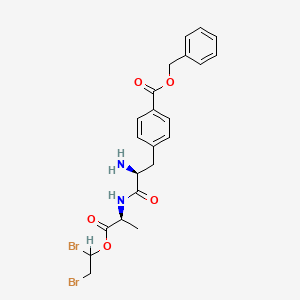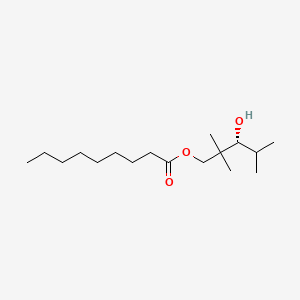
2,2,4-Trimethyl-1,3-pentanediol nonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Trimethyl-1,3-pentanediol nonanoate is an organic compound known for its versatile applications in various industries. It is a derivative of 2,2,4-Trimethyl-1,3-pentanediol, which is a branched diol. This compound is often used as a plasticizer, solvent, and coalescing agent in paints and coatings due to its ability to improve the flexibility and durability of the final product .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1,3-pentanediol nonanoate typically involves the esterification of 2,2,4-Trimethyl-1,3-pentanediol with nonanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified by distillation to obtain the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of 2,2,4-Trimethyl-1,3-pentanediol and nonanoic acid into the reactor, along with the acid catalyst. The reaction is maintained at an elevated temperature to facilitate the esterification process. The product is then separated and purified using distillation and other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
2,2,4-Trimethyl-1,3-pentanediol nonanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
2,2,4-Trimethyl-1,3-pentanediol nonanoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and plasticizer in the synthesis of polymers and other organic compounds.
Biology: Employed in the formulation of biological assays and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Widely used in the production of paints, coatings, and adhesives due to its excellent coalescing properties
Mecanismo De Acción
The mechanism of action of 2,2,4-Trimethyl-1,3-pentanediol nonanoate primarily involves its ability to interact with other molecules through hydrogen bonding and van der Waals forces. This interaction enhances the flexibility and durability of polymers and coatings. In biological systems, the compound can modulate the permeability of cell membranes, facilitating the transport of drugs and other molecules .
Comparación Con Compuestos Similares
Similar Compounds
2,2,4-Trimethyl-1,3-pentanediol diisobutyrate: Another ester of 2,2,4-Trimethyl-1,3-pentanediol, used as a plasticizer and solvent.
2,2,4-Trimethyl-1,3-pentanediol dibenzoate: Used in similar applications as a plasticizer and coalescing agent.
Uniqueness
2,2,4-Trimethyl-1,3-pentanediol nonanoate is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to other esters provides enhanced hydrophobicity and flexibility, making it particularly suitable for applications requiring water resistance and durability .
Propiedades
Número CAS |
71839-40-2 |
|---|---|
Fórmula molecular |
C17H34O3 |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
[(3R)-3-hydroxy-2,2,4-trimethylpentyl] nonanoate |
InChI |
InChI=1S/C17H34O3/c1-6-7-8-9-10-11-12-15(18)20-13-17(4,5)16(19)14(2)3/h14,16,19H,6-13H2,1-5H3/t16-/m1/s1 |
Clave InChI |
OZXNLUBSZYHHRF-MRXNPFEDSA-N |
SMILES isomérico |
CCCCCCCCC(=O)OCC(C)(C)[C@@H](C(C)C)O |
SMILES canónico |
CCCCCCCCC(=O)OCC(C)(C)C(C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


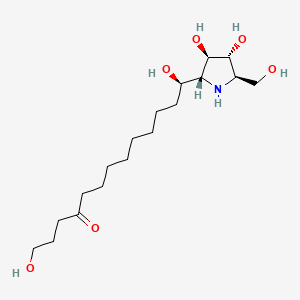
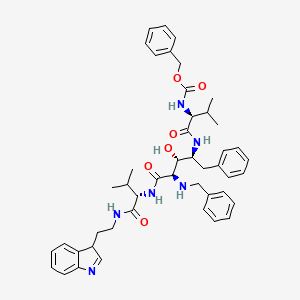
![4-nitro-N'-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide](/img/structure/B12723831.png)
